molecular formula C10H9ClF3N3O B3035875 3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338759-19-6

3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide

Cat. No.: B3035875
CAS No.: 338759-19-6
M. Wt: 279.64 g/mol
InChI Key: GTUVKKOPQGAKDS-UHFFFAOYSA-N
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Description

3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chloro, dimethylamino, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative.

Scientific Research Applications

3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid
  • N,N-dimethylformamide dimethyl acetal
  • 5-(trifluoromethyl)-2-pyridinecarboxamide

Uniqueness

3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O/c1-17(2)5-16-9(18)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUVKKOPQGAKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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